Cas no 90719-32-7 ((S)-4-Benzyl-2-oxazolidone)

(S)-4-Benzyl-2-oxazolidon is een chirale oxazolidinon-auxiliair dat veel wordt gebruikt in stereoselectieve synthese. Deze verbinding fungeert als een effectief hulpmiddel voor de inductie van chiraliteit in diverse organische reacties, zoals alkyleringen, acyleringen en Michael-addities. Het product kenmerkt zich door een hoge stereoselectiviteit en reactiviteit, wat het bijzonder waardevol maakt voor de synthese van enantiomeren zuivere verbindingen in de farmaceutische industrie. De benzylgroep op positie 4 draagt bij aan de stabiliteit en het gemak van verwijdering na reactie. (S)-4-Benzyl-2-oxazolidon is een veelzijdig bouwsteen in de asymmetrische synthese en wordt gewaardeerd om zijn betrouwbare prestaties in complexe synthetische routes.
(S)-4-Benzyl-2-oxazolidone structure
(S)-4-Benzyl-2-oxazolidone structure
Productnaam:(S)-4-Benzyl-2-oxazolidone
CAS-nummer:90719-32-7
MF:C10H11NO2
MW:177.199842691422
MDL:MFCD00064496
CID:61434
PubChem ID:24857725

(S)-4-Benzyl-2-oxazolidone Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-4-Benzyloxazolidin-2-one
    • S-4-Benzyl-2-oxazolidinone
    • (S)-4-Benzyl-2-oxazolidinone
    • (4S)-4-benzyl-1,3-oxazolidin-2-one
    • (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE
    • (S)-
    • (S)-(-)-4-Benzyl-2-oxazolidinone
    • (4S)-4-(Phenylmethyl)-2-oxazolidinone (ACI)
    • 2-Oxazolidinone, 4-(phenylmethyl)-, (S)- (ZCI)
    • (-)-4-Benzyl-2-oxazolidinone
    • (4S)-(-)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
    • (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
    • (4S)-4-Benzyloxazolidin-2-one
    • (4S)-Benzyloxazolidin-2-one
    • (S)-(-)-4-Benzyl-1,3-oxazolidin-2-one
    • (S)-4-Benzyl-2-oxazolidone
    • (S)-4-Benzyloxy-2-azolidinone
    • (S)-4-Phenylmethyl-2-oxazolidinone
    • 4-(S)-Benzyl-2-oxazolidinone
    • 4S-(Phenylmethyl)oxazolidin-2-one
    • 4S-Benzyloxazolidin-2-one
    • DTXSID00352970
    • NS00077853
    • SCHEMBL4328
    • 4-Benzyl-1,3-oxazolidin-2-one #
    • EC46HZ6ALH
    • HY-41882
    • 4-(S)-benzyl-oxazolidin-2-one
    • 4-Benzyl-2-oxazolidinone, (S)-(-)-
    • Q-102352
    • 4-(S)-benzyloxazolidin-2-one
    • 4(S)-(-)-benzyl-2-oxazolidinone
    • (4S)-4-(Phenylmethyl)-2-oxazolidinone
    • 90719-32-7
    • (4S)-(-)-4-benzyl-2-oxazolidinone
    • (S)-(-)-4-Benzyl-2-oxazolidineone
    • MFCD00064496
    • (S)-4-Benzyl-2-oxazolidinone, 99%
    • 4-(Phenylmethyl)-2-oxazolidinone, (4S)-
    • CHEBI:194622
    • (S)(-)-4-benzyl-2-oxazolidinone
    • 2-Oxazolidinone, 4-(phenylmethyl)-, (S)-
    • (s)-4-benzyl-oxazolidin-2-one
    • (4S)4-benzyl-1,3-oxazolidin-2-one
    • EN300-80370
    • (S)-4-Benzyl-1,3-Oxazolidine-2-One
    • (S)(-)4-benzyl-2-oxazolidinone
    • 2-Oxazolidinone, 4-(phenylmethyl)-, (4S)-
    • PS-6113
    • 4(S)-benzyl-2-oxazolidinone
    • (4S)-4-benzyl 1,3-oxazolidinone
    • (4S)-4-benzyl-2-oxazolidinone
    • (S)-4-benzyloxazolidinone
    • (s)-(+)-4-benzyl-2-oxazolidinone
    • AKOS015839020
    • (S)-4-benzyl oxazolidinone
    • B1754
    • DB-005562
    • (4S)-4-benzyl oxazolidine-2-one
    • (S)-4-benzyl-oxazolidine-2- one
    • AC-4357
    • 4(S)-phenylmethyl-2-oxazolidinone
    • Z1222283104
    • (S)-4-benzyl-oxazolidine-2-one
    • CS-D1593
    • s-(+)-4-benzyl-2-oxazolidinone
    • MDL: MFCD00064496
    • Inchi: 1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
    • InChI-sleutel: OJOFMLDBXPDXLQ-VIFPVBQESA-N
    • LACHT: C(C1C=CC=CC=1)[C@@H]1NC(=O)OC1
    • BRN: 3649667

Berekende eigenschappen

  • Exacte massa: 177.07900
  • Monoisotopische massa: 177.078979
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 187
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • XLogP3: 1.7
  • Aantal tautomers: 2
  • Topologisch pooloppervlak: 38.3

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.1607 (rough estimate)
  • Smeltpunt: 86-88 °C (lit.)
  • Kookpunt: 398.8°C at 760 mmHg
  • Vlampunt: 195℃
  • Brekindex: -14.5 ° (C=5, MeOH)
  • Waterverdelingscoëfficiënt: Insoluble in water.
  • PSA: 38.33000
  • LogboekP: 1.66630
  • Optische activiteit: [α]20/D −63°, c = 1 in chloroform
  • Specifieke rotatie: -62 º (C=1, CHCl3)
  • Gevoeligheid: Hygroscopic
  • Oplosbaarheid: Insoluble in water

(S)-4-Benzyl-2-oxazolidone Beveiligingsinformatie

  • Prompt:warning
  • Signaalwoord:Warning
  • Gevaarverklaring: H316-H320
  • Waarschuwingsverklaring: P264-P305+P351+P338+P337+P313-P332+P313
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S24/25
  • FLUKA MERK F CODES:3-10
  • Identificatie van gevaarlijk materiaal: Xi
  • Opslagvoorwaarde:Inert atmosphere,Room Temperature
  • Risicozinnen:R36/37/38

(S)-4-Benzyl-2-oxazolidone Douanegegevens

  • HS-CODE:29349990
  • Douanegegevens:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(S)-4-Benzyl-2-oxazolidone Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Ambeed
A104875-10g
(S)-4-Benzyloxazolidin-2-one
90719-32-7 98%
10g
$6.0 2025-02-20
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08683-1000g
(S)-4-Benzyl-2-oxazolidone
90719-32-7 97%
1000g
¥1176 2023-09-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18236-25g
(S)-(-)-4-Benzyl-2-oxazolidinone, 99%
90719-32-7 99%
25g
¥6391.00 2023-06-02
eNovation Chemicals LLC
D401961-500g
(S)-4-Benzyl-2-oxazolidinone
90719-32-7 97%
500g
$450 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B387A-25g
(S)-4-Benzyl-2-oxazolidone
90719-32-7 99%
25g
¥65.0 2023-04-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD0102-100g
(S)-4-Benzyloxazolidin-2-one
90719-32-7 98%
100g
¥81.0 2024-04-17
Enamine
EN300-80370-10.0g
(4S)-4-benzyl-1,3-oxazolidin-2-one
90719-32-7 95.0%
10.0g
$32.0 2025-02-20
Ambeed
A104875-500g
(S)-4-Benzyloxazolidin-2-one
90719-32-7 98%
500g
$89.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0344-250G
(4S)-4-benzyloxazolidin-2-one
90719-32-7 97%
250g
¥ 257.00 2023-04-13
eNovation Chemicals LLC
D689970-500g
(S)-4-Benzyl-2-oxazolidinone
90719-32-7 98%
500g
$120 2023-09-03

(S)-4-Benzyl-2-oxazolidone Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  15 h, 80 °C
Referentie
Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcohols
Veeraswamy, S.; Reddy, K. Indrasena; Ragavan, R. Venkat; Yennam, Satyanarayana; Jayashree, A., Chemistry Letters, 2013, 42(2), 109-111

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C
1.2 3 h, rt
1.3 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ;  0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
Referentie
Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivative
Diaz, Gaspar; de Freitas, Michelle A. A.; Ricci-Silva, Maria E.; Diaz, Marisa A. N., Molecules, 2014, 19(6), 7429-7439

Synthetic Routes 3

Reactievoorwaarden
1.1 Catalysts: Ytterbium triflate (silica-supported) Solvents: Dichloromethane
Referentie
A facile new method for selective deprotection of N-(tert-butoxycarbonyl)-protected carboxamides with Yb(OTf)3 supported on silica gel
Kotsuki, Hiyoshizo; Ohishi, Takeshi; Araki, Tomohiro; Arimura, Koji, Tetrahedron Letters, 1998, 39(27), 4869-4870

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Toluene
Referentie
A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids
Lewis, Norman; McKillop, Alexander; Taylor, Richard J. K.; Watson, Robert J., Synthetic Communications, 1995, 25(4), 561-8

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  5 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
C- and N-Selective Grignard Addition Reactions of α-Aldimino Esters in the Presence or Absence of Zinc(II) Chloride: Synthetic Applications to Optically Active Azacycles
Hatano, Manabu; Yamashita, Kenji; Ishihara, Kazuaki, Organic Letters, 2015, 17(10), 2412-2415

Synthetic Routes 6

Reactievoorwaarden
1.1 Catalysts: Stereoisomer of octabutyldi-μ-chlorodichlorodi-μ3-oxotetratin ;  60 min, 80 °C
Referentie
Interaction of substrate and catalyst during the formation of oxazolidinones from 2-aminoalcohols and diethyl carbonate using recyclable 1,3-dichlorodistannoxanes
Pulla, Sharon; Unnikrishnan, Vineed; Ramidi, Punnamchandar; Sullivan, Shane Z.; Ghosh, Anindya; et al, Journal of Molecular Catalysis A: Chemical, 2011, 338(1-2), 33-43

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Sodium methoxide ,  Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, chloride (1:1), (T… Solvents: Methanol ;  15 min, 25 °C
1.2 Solvents: Methanol ;  < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
Referentie
Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl Derivatives
Oishi, Shunsuke; Saito, Susumu, Angewandte Chemie, 2012, 51(22), 5395-5399

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Sodium acetate ,  Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile
Referentie
Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditions
Chiarotto, I.; Feroci, M., Tetrahedron Letters, 2001, 42(20), 3451-3453

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referentie
The Generation and Reactivity of Functionalised Organozinc Carbenoids for Cyclopropane Synthesis
Jerome, Laure, 2009, , ,

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, reflux
Referentie
Studies towards development of asymmetric double-Mannich reactions of chiral 2-oxocyclohexanecarboxylate derivatives with bis(aminol)ethers
Sparrow, Kevin John; Carley, Sarah; Sohnel, Tilo; Barker, David; Brimble, Margaret A., Tetrahedron, 2015, 71(15), 2210-2221

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Sodium methoxide ;  20 min, 135 °C
Referentie
Microwave-assisted improved synthesis of oxazolidin-2-ones, oxazolidine-2-thiones and thiazolidine-2-thione chiral auxiliaries
Morales-Nava, Rosmarbel; Fernandez-Zertuche, Mario; Ordonez, Mario, Molecules, 2011, 16, 8803-8814

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referentie
Doubly diastereoselective conjugate addition of enantiopure lithium amides to enantiopure N-enoyl oxazolidin-2-ones: a mechanistic probe
Davies, Stephen G.; Fletcher, Ai M.; Hermann, Gesine J.; Poce, Giovanna; Roberts, Paul M.; et al, Tetrahedron: Asymmetry, 2010, 21(13-14), 1635-1648

Synthetic Routes 13

Reactievoorwaarden
1.1 Catalysts: (T-4)-(4-Methoxyphenolato-κO)[2-[(methylamino-κN)methyl]phenyl-κC][2-[(methylami… ,  Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, (T-4)-, salt with … Solvents: Methanol ;  1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referentie
Importance of Open Structure of Nonmetal Based Catalyst in Hydrogen Bond Promoted Methanolysis of Activated Amide: Structure Dynamics between Monomer and Dimer Enabling Recombinant Covalent, Dative, and Hydrogen Bonds
Oishi, Shunsuke; Yoshimoto, Junichi; Saito, Susumu, Journal of the American Chemical Society, 2009, 131(25), 8748-8749

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ;  4.5 h, 55 °C
Referentie
Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene
Petit, Elena; Bosch, Lluis; Font, Joan; Mola, Laura; Costa, Anna M.; et al, Journal of Organic Chemistry, 2014, 79(18), 8826-8834

(S)-4-Benzyl-2-oxazolidone Raw materials

(S)-4-Benzyl-2-oxazolidone Preparation Products

(S)-4-Benzyl-2-oxazolidone Leveranciers

Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone
Ordernummer:90719-32-7
Voorraadstatus:0/0
Hoeveelheid:/
Zuiverheid:/
Prijsinformatie laatst bijgewerkt:Monday, 18 March 2024 14:56
Prijs ($):0/0
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone
Ordernummer:2473039
Voorraadstatus:in Stock
Hoeveelheid:Company Customization
Zuiverheid:98%
Prijsinformatie laatst bijgewerkt:Friday, 18 April 2025 17:06
Prijs ($):discuss personally

(S)-4-Benzyl-2-oxazolidone Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone
A10810
Zuiverheid:99%
Hoeveelheid:1kg
Prijs ($):159.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone
sfd12737
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek